molecular formula C14H13NO2S B11526500 (E)-N,2-Diphenylethenesulfonamide

(E)-N,2-Diphenylethenesulfonamide

Cat. No.: B11526500
M. Wt: 259.33 g/mol
InChI Key: HYCDTYSFDAEELD-VAWYXSNFSA-N
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Description

(E)-N,2-Diphenylethenesulfonamide is a sulfonamide derivative characterized by an ethene bridge connecting two phenyl groups and a sulfonamide moiety. It has been synthesized via multiple methods, including condensation of (E)-2-phenylethenesulfonyl chloride with aniline derivatives, yielding 50–83% depending on the protocol . Key physical properties include a melting point of 112–114°C and a molecular weight of 259.07 g/mol (C₁₄H₁₃NO₂S) .

The compound exhibits notable biological activity. It was identified as a potent inhibitor of the Listeria monocytogenes B regulon, with an IC₅₀ of ~15 µM, and demonstrated minimal mammalian cell cytotoxicity in ChemBank data . Additionally, it acts as an Nrf2 activator, showing antioxidant and neuroprotective effects in a Parkinson’s disease mouse model at concentrations >10 µM .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

(E)-N,2-diphenylethenesulfonamide

InChI

InChI=1S/C14H13NO2S/c16-18(17,15-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15H/b12-11+

InChI Key

HYCDTYSFDAEELD-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N,2-Diphenylethene-1-sulfonamide typically involves the reaction of diphenylethene with sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the sulfonamide, followed by the addition of diphenylethene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of (1E)-N,2-Diphenylethene-1-sulfonamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (1E)-N,2-Diphenylethene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

(1E)-N,2-Diphenylethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1E)-N,2-Diphenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • FPSS: The fluorinated analog of (E)-N,2-diphenylethenesulfonamide, synthesized to improve bioavailability, shows enhanced B regulon inhibition in Listeria monocytogenes .
  • Compound 6b : Chlorine substitution reduces melting point slightly but maintains high synthetic yield (80%) .

Key Findings :

  • FPSS outperforms the parent compound: Despite structural similarity, FPSS achieves greater inhibition of B-dependent virulence genes in L. monocytogenes at lower concentrations (e.g., 64.3 µM vs. 290 µM for FPSS) .

Mechanistic and Cytotoxicity Insights

  • Mechanism: (E)-N,2-Diphenylethenesulfonamide binds to the B subunit of RNA polymerase in L. monocytogenes, preventing its association with core polymerase and inhibiting virulence gene expression .
  • Cytotoxicity : Both (E)-N,2-diphenylethenesulfonamide and FPSS show low cytotoxicity, making them promising candidates for antimicrobial development .
  • Antioxidant Role : The parent compound’s Nrf2 activation in Parkinson’s models distinguishes it from analogs like FPSS, which lack reported neuroprotective data .

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